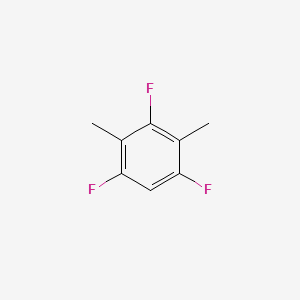

1,3,5-Trifluoro-2,4-dimethylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

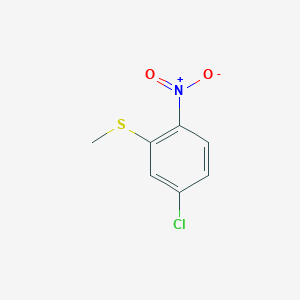

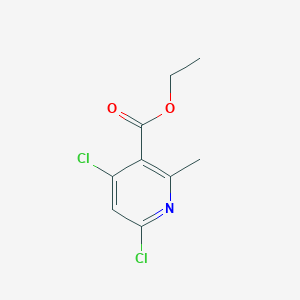

“1,3,5-Trifluoro-2,4-dimethylbenzene” is a chemical compound with the molecular formula C8H7F3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “1,3,5-Trifluoro-2,4-dimethylbenzene” involves multiple steps . The process involves the use of potassium hydroxide and involves a multistep reaction . The yield and reaction conditions are not explicitly mentioned in the available resources .

Molecular Structure Analysis

The molecular structure of “1,3,5-Trifluoro-2,4-dimethylbenzene” consists of a total of 18 bonds, including 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .

Physical And Chemical Properties Analysis

“1,3,5-Trifluoro-2,4-dimethylbenzene” has a molecular weight of 160.14 g/mol . More detailed physical and chemical properties are not explicitly mentioned in the available resources.

科学的研究の応用

Synthesis of Hyperbranched Polymers

A noteworthy application involves the synthesis of hyperbranched poly(arylene ether)s from a novel trifluoromethyl-activated trifluoro monomer, prepared by coupling 1,3,5-tribromobenzene with 4-fluoro-3-trifluoromethylphenylboronic acid. The resulting hyperbranched polymers exhibit high molecular weights, excellent thermal stability, and higher glass transition temperatures compared to their linear analogs, showcasing the potential of trifluoromethyl-activated monomers in polymer science (Banerjee et al., 2009).

Luminescence in Ytterbium(III) Complexes

The impact of chain length and fluorination on the NIR-luminescence of ytterbium(III) beta-diketonate complexes was assessed, revealing that fluorinated ligands are advisable for co-doping with Er(3+) complexes in optical amplifiers due to their slight decrease in luminescence intensity for the same β-diketonate chain length (Martín‐Ramos et al., 2013).

Aromatic Nucleophilic Substitution

In a study exploring the reactivity of di- and trifluorobenzenes, evidence was found for a concerted mechanism of aromatic nucleophilic substitution, challenging the traditional view of such reactions proceeding through a two-step process. This insight into the substitution reactions of fluorinated aromatic compounds has implications for synthetic strategies in organic chemistry (Goryunov et al., 2010).

Star-Shaped Compounds and Charge Transfer

The synthesis and study of 1,3,5-triazine derivatives with styryl or higher oligo(phenylenevinylene) chains highlight their role as star-shaped push-pull compounds. These compounds, due to their molecular structure, facilitate intramolecular charge transfer, making them potential candidates for applications in electronic materials and devices (Meier et al., 2003).

Covalent Organic Frameworks

The development of covalent organic frameworks (COFs) utilizing hydrazone linkages showcases another dimension of 1,3,5-Trifluoro-2,4-dimethylbenzene's utility. These COFs, characterized by high crystallinity, chemical and thermal stability, and permanent porosity, demonstrate the potential of using trifluoromethylated compounds in the construction of advanced porous materials (Uribe-Romo et al., 2011).

Safety And Hazards

When handling “1,3,5-Trifluoro-2,4-dimethylbenzene”, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .

特性

IUPAC Name |

1,3,5-trifluoro-2,4-dimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEDZJPANXVVPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382181 |

Source

|

| Record name | 1,3,5-trifluoro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trifluoro-2,4-dimethylbenzene | |

CAS RN |

93343-12-5 |

Source

|

| Record name | 1,3,5-trifluoro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)